1-(2-(trifluoromethyl)benzyl)-1H-pyrazole
Overview
Description
1-(2-(trifluoromethyl)benzyl)-1H-pyrazole is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a pyrazole ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1-(2-(trifluoromethyl)benzyl)-1H-pyrazole typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2-(trifluoromethyl)benzyl bromide.
Formation of Pyrazole Ring: The benzyl bromide is then reacted with hydrazine to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization to form the pyrazole ring, resulting in the final product, this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of alternative solvents and catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
1-(2-(trifluoromethyl)benzyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-(2-(trifluoromethyl)benzyl)-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-(trifluoromethyl)benzyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
1-(2-(trifluoromethyl)benzyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-(2-(trifluoromethyl)phenyl)-1H-pyrazole: Similar structure but with a phenyl group instead of a benzyl group.
1-(2-(trifluoromethyl)benzyl)-1H-imidazole: Contains an imidazole ring instead of a pyrazole ring.
1-(2-(trifluoromethyl)benzyl)-1H-triazole: Contains a triazole ring instead of a pyrazole ring
The uniqueness of this compound lies in its specific combination of the trifluoromethyl group and the pyrazole ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-[[2-(trifluoromethyl)phenyl]methyl]pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2/c12-11(13,14)10-5-2-1-4-9(10)8-16-7-3-6-15-16/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNSXMZFNVPNSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=N2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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